molecular formula C9H8N6O2 B7816453 4,9-diamino-5,8-dihydro-1H-imidazo[4,5-g]quinoxaline-6,7-dione CAS No. 924871-40-9

4,9-diamino-5,8-dihydro-1H-imidazo[4,5-g]quinoxaline-6,7-dione

Cat. No.: B7816453
CAS No.: 924871-40-9
M. Wt: 232.20 g/mol
InChI Key: QYYDRCFHFRPYJQ-UHFFFAOYSA-N
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Description

4,9-diamino-5,8-dihydro-1H-imidazo[4,5-g]quinoxaline-6,7-dione is a complex organic compound with a unique structure that includes both imidazole and quinoxaline rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,9-diamino-5,8-dihydro-1H-imidazo[4,5-g]quinoxaline-6,7-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a suitable diamine and a diketone, the reaction proceeds through intermediate stages involving condensation and cyclization reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions such as temperature control and solvent selection to facilitate the desired chemical transformations .

Chemical Reactions Analysis

Types of Reactions

4,9-diamino-5,8-dihydro-1H-imidazo[4,5-g]quinoxaline-6,7-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and electrophiles like alkyl halides for substitution reactions. Reaction conditions often involve controlled temperatures and the use of solvents like ethanol or dimethyl sulfoxide .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives, while substitution reactions can produce various substituted imidazoquinoxalines .

Scientific Research Applications

4,9-diamino-5,8-dihydro-1H-imidazo[4,5-g]quinoxaline-6,7-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,9-diamino-5,8-dihydro-1H-imidazo[4,5-g]quinoxaline-6,7-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity. This inhibition can disrupt various biochemical pathways, making it a potential candidate for therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,9-diamino-5,8-dihydro-1H-imidazo[4,5-g]quinoxaline-6,7-dione is unique due to its dual ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

4,9-diamino-5,8-dihydro-1H-imidazo[4,5-g]quinoxaline-6,7-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N6O2/c10-2-4-5(13-1-12-4)3(11)7-6(2)14-8(16)9(17)15-7/h1H,10-11H2,(H,12,13)(H,14,16)(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYYDRCFHFRPYJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1)C(=C3C(=C2N)NC(=O)C(=O)N3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701176714
Record name 4,9-Diamino-5,8-dihydro-1H-imidazo[4,5-g]quinoxaline-6,7-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701176714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

924871-40-9
Record name 4,9-Diamino-5,8-dihydro-1H-imidazo[4,5-g]quinoxaline-6,7-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=924871-40-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,9-Diamino-5,8-dihydro-1H-imidazo[4,5-g]quinoxaline-6,7-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701176714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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